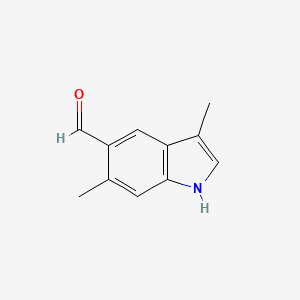

3,6-dimethyl-1H-indole-5-carbaldehyde

描述

属性

分子式 |

C11H11NO |

|---|---|

分子量 |

173.21 g/mol |

IUPAC 名称 |

3,6-dimethyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-7-3-11-10(4-9(7)6-13)8(2)5-12-11/h3-6,12H,1-2H3 |

InChI 键 |

IIQJUCKIXSXIBD-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1C=O)C(=CN2)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3,6-dimethyl-1H-indole-5-carbaldehyde and related indole derivatives:

Key Structural and Functional Differences:

Substituent Position and Reactivity: The carbaldehyde group at position 5 in this compound distinguishes it from most analogs, which typically feature the aldehyde at position 3 (e.g., 5-methyl-1H-indole-3-carbaldehyde) .

Physical Properties: Halogenated derivatives (e.g., 6-bromo-1H-indole-3-carbaldehyde) exhibit higher melting points (194–195°C) due to stronger intermolecular forces (e.g., halogen bonding) compared to methyl-substituted analogs . Methoxy-substituted compounds (e.g., 5-methoxy-1H-indole-3-carbaldehyde) show increased polarity, enhancing solubility in polar solvents like methanol or DMSO .

Biological and Synthetic Relevance :

- Imidazolyl-substituted indoles (e.g., 7-chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole) are often explored for medicinal chemistry applications due to their affinity for biological targets, such as kinases or GPCRs .

- Propyl-substituted derivatives (e.g., 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde) are tailored for improved lipid solubility, making them suitable for drug delivery systems .

常见问题

Q. What are the primary synthetic routes for 3,6-dimethyl-1H-indole-5-carbaldehyde, and how can regioselectivity be ensured during methylation?

- Methodological Answer : Synthesis typically begins with indole-5-carbaldehyde derivatives. Methylation at the 3- and 6-positions requires selective alkylation agents like methyl iodide (MeI) or dimethyl sulfate, often under basic conditions (e.g., NaH or K₂CO₃). For regioselectivity, steric and electronic directing groups on the indole ring must be considered. For example, the 5-carbaldehyde group may deactivate certain positions, guiding methylation to the 3- and 6-sites. Intermediate characterization via -NMR can confirm substitution patterns before final purification by recrystallization (e.g., acetic acid/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: C₁₁H₁₁NO = 173.21 g/mol).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point : Compare experimental values (e.g., 193–198°C for analogous indole carbaldehydes) with literature .

Q. How can solubility challenges of this compound in common solvents be addressed during reaction design?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions like condensation or nucleophilic additions. For recrystallization, mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) improve yield. Sonication or heating (≤80°C) may be required for dissolution in less polar solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing carbaldehyde group increases susceptibility to nucleophilic attack but stabilizes the indole ring against electrophilic degradation. Under acidic conditions, protonation at the indole nitrogen may enhance solubility but risk aldehyde hydration. Computational studies (e.g., DFT) can model charge distribution and predict degradation pathways. Experimental validation via pH-dependent stability assays (HPLC monitoring over 24–72 hours) is recommended .

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

- Methodological Answer : The aldehyde group enables condensation with amines (e.g., hydrazines for hydrazones) or thiols (e.g., thioureas for thiazolidinones). For example, reacting with 2-aminothiazol-4-one under reflux in acetic acid yields Schiff base derivatives with potential kinase inhibitory activity . X-ray crystallography (using SHELX software ) can resolve crystal structures of derivatives to validate binding motifs.

Q. What strategies resolve contradictions in reported synthetic yields for methylated indole derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, solvent purity, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). Comparative studies using microwave-assisted synthesis vs. traditional reflux may improve yields (>20% increase reported in analogous indole systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。